molecular formula C₁₄H₁₈O₂ B1145244 (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane CAS No. 154531-76-7

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane

Cat. No. B1145244
CAS RN: 154531-76-7
M. Wt: 218.29
InChI Key:
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Description

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, also known as CPMO, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, ranging from the synthesis of other compounds to biochemical and physiological studies.

Scientific Research Applications

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and protein-ligand interactions. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been used in the study of the effects of chirality on biological systems, as well as in the study of the effects of oxidative stress on cells.

Mechanism of Action

The mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is still not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane acts as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is believed to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to act as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.

Advantages and Limitations for Lab Experiments

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of solvents and catalysts. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is relatively stable, and can be stored for extended periods of time without significant degradation. However, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is a chiral compound, and the effects of its chirality on biological systems are not well understood.

Future Directions

There are a number of potential future directions for research involving (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane. One potential direction is to further explore the mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane and its effects on enzymes, proteins, and other biological systems. Additionally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on oxidative stress and its potential use as an antioxidant. Furthermore, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. Finally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the chirality of biological systems, as well as its potential use in the study of chirality-related phenomena.

Synthesis Methods

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is synthesized through a process known as the Barton Decarboxylation. This process involves the reaction of an alkyl halide with potassium tert-butoxide in the presence of a base. The reaction proceeds by the formation of a tert-butoxycarbocation intermediate, which then undergoes a 1,4-elimination reaction to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction can be catalyzed by a variety of catalysts, such as palladium or nickel.

properties

IUPAC Name

(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWPLKBZYFYPHG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane

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